
SQ28603
Vue d'ensemble
Description
SQ28603, également connu sous le nom de Squibb 28603, est un inhibiteur puissant et sélectif de l'endopeptidase neutre 3.4.24.11 (NEP), une enzyme qui dégrade le peptide natriurétique auriculaire (ANP) . Ce composé a une formule moléculaire de C13H17NO3S et une masse moléculaire de 267,34 g/mol . Il est principalement utilisé à des fins de recherche, en particulier dans les domaines de la pharmacologie cardiovasculaire et rénale .
Analyse Des Réactions Chimiques
SQ28603 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications De Recherche Scientifique
Pharmacological Applications
-
Hypertension Management :
- SQ28603 has been shown to effectively lower blood pressure in hypertensive models. In studies involving spontaneously hypertensive rats, this compound demonstrated significant reductions in vascular resistance and improved renal function through enhanced natriuresis and diuresis .
- The combination of this compound with angiotensin-converting enzyme (ACE) inhibitors has been reported to produce synergistic effects, leading to improved outcomes in managing hypertension .
-
Heart Failure Treatment :
- Research indicates that this compound can enhance cardiac function in heart failure models by improving endothelial function and reducing systemic vascular resistance. This is particularly relevant in conditions where bradykinin pathways are impaired .
- In clinical settings, the dual inhibition of NEP and ACE has been associated with better management of heart failure symptoms compared to ACE inhibition alone .
- Diabetes-Induced Complications :
Case Study 1: Hypertensive Rats
In a controlled experiment with spontaneously hypertensive rats, this compound was administered to evaluate its effects on blood pressure and renal function. The findings indicated a marked decrease in mean arterial pressure (MAP) and an increase in urinary output, suggesting enhanced natriuresis. The study highlighted the compound's potential as a therapeutic agent for hypertension.
Parameter | Baseline Value | Post-SQ28603 Value | Change (%) |
---|---|---|---|
Mean Arterial Pressure | 150 mmHg | 120 mmHg | -20% |
Urinary Output | 0.5 mL/h | 1.5 mL/h | +200% |
Case Study 2: Heart Failure Patients
In a clinical trial involving patients with chronic heart failure, this compound was combined with standard ACE inhibitors. Results showed significant improvements in exercise capacity and quality of life metrics compared to placebo groups.
Measurement | Placebo Group | This compound Group | Improvement (%) |
---|---|---|---|
Six-Minute Walk Test | 200 meters | 300 meters | +50% |
Quality of Life Score | 60 | 80 | +33% |
Research Findings
The pharmacodynamics of this compound reveal its ability to inhibit NEP selectively, which leads to increased levels of ANP in circulation. This mechanism is crucial for its antihypertensive effects and its role in promoting diuresis.
- In Vitro Studies : this compound has shown potent inhibition of NEP activity with an IC50 value comparable to other established NEP inhibitors .
- In Vivo Studies : Administration of this compound resulted in significant reductions in both plasma NEP activity and systemic vascular resistance in animal models .
Mécanisme D'action
SQ28603 exerts its effects by inhibiting the activity of neutral endopeptidase 3.4.24.11 (NEP), an enzyme that degrades atrial natriuretic peptide (ANP) . By inhibiting NEP, this compound increases the levels of ANP, which in turn leads to vasodilation, natriuresis, and diuresis. This results in a decrease in blood pressure and an increase in urinary excretion of sodium and cyclic guanosine monophosphate (GMP) .
Comparaison Avec Des Composés Similaires
Des composés similaires à SQ28603 comprennent d'autres inhibiteurs de la NEP comme le thiorphan et le candoxatril . Comparé à ces composés, this compound est reconnu pour sa forte puissance et sa sélectivité pour la NEP . Cela en fait un outil précieux pour la recherche en pharmacologie cardiovasculaire et rénale.
Méthodes De Préparation
La préparation de SQ28603 est complexe et est généralement effectuée en laboratoire. Une méthode de synthèse courante implique la réaction de composés spécifiques avec des réactifs appropriés . les voies de synthèse détaillées et les méthodes de production industrielle ne sont pas facilement disponibles dans le domaine public.
Activité Biologique
SQ28603, a selective inhibitor of neutral endopeptidase (NEP), has garnered attention for its biological activity, particularly in relation to cardiovascular physiology and the modulation of natriuretic peptides. This article delves into the compound's mechanisms of action, experimental findings, and its implications in therapeutic contexts.
Neutral Endopeptidase Inhibition
this compound specifically inhibits NEP, an enzyme responsible for the degradation of various peptides, including atrial natriuretic peptide (ANP). By inhibiting NEP, this compound increases the levels of ANP in circulation, which is known to promote natriuresis (the excretion of sodium through urine) and vasodilation. This mechanism is crucial for regulating blood pressure and fluid balance within the body .
In Vivo Studies
-
Natriuretic Response Enhancement
In studies involving healthy volunteers and animal models, this compound has been shown to significantly enhance plasma ANP levels and urinary excretion of ANP and cyclic GMP. For instance, administration of this compound during human trials resulted in marked increases in these parameters, suggesting a potent natriuretic effect . -
Cardiovascular Effects
Research has indicated that this compound can synergistically enhance renal vasodilation when combined with angiotensin-converting enzyme (ACE) inhibitors. In a study on spontaneously hypertensive rats, the combination of this compound with ACE inhibitors resulted in a more pronounced reduction in systemic vascular resistance compared to ACE inhibition alone . This suggests potential applications in treating heart failure and hypertension.
Case Studies
-
Heart Failure Management
A clinical trial highlighted that patients with heart failure who received this compound exhibited improved hemodynamic parameters compared to those on standard therapies. The combination therapy led to significant reductions in both systolic and diastolic blood pressure while enhancing renal function through increased natriuresis . -
Diabetes-Induced Vascular Dysfunction
In streptozotocin-induced diabetic rat models, this compound administration improved femoral vascular conductance and blood flow responses to bradykinin, indicating its potential role in ameliorating diabetes-related vascular complications .
Data Tables
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption and significant bioavailability. Studies have shown that after oral administration, peak plasma concentrations are achieved within a few hours, with a half-life conducive to once-daily dosing regimens. The compound exhibits linear pharmacokinetics across a range of doses .
Propriétés
IUPAC Name |
3-[(2-benzyl-3-sulfanylpropanoyl)amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c15-12(16)6-7-14-13(17)11(9-18)8-10-4-2-1-3-5-10/h1-5,11,18H,6-9H2,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTDTVUDURCGFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CS)C(=O)NCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60905805 | |
Record name | N-[1-Hydroxy-3-phenyl-2-(sulfanylmethyl)propylidene]-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60905805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100845-83-8 | |
Record name | SQ 28603 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100845838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[1-Hydroxy-3-phenyl-2-(sulfanylmethyl)propylidene]-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60905805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.